molecular formula C16H25NO2 B14457468 2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol CAS No. 73806-45-8

2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol

Cat. No.: B14457468
CAS No.: 73806-45-8
M. Wt: 263.37 g/mol
InChI Key: OAWLIWXTBJFNDP-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexanol ring substituted with a dimethylaminomethyl group and a p-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with p-methoxybenzyl chloride, followed by the introduction of the dimethylaminomethyl group through a Mannich reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminomethyl group can enhance its binding affinity to these targets, leading to various biological effects. The p-methoxyphenyl group may also contribute to its overall activity by influencing its chemical properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylamino-N-(p-methoxyphenyl)acetamide
  • 4-methoxyphenylacetic acid
  • 3-(p-Methoxyphenyl)propionic acid

Uniqueness

2-(Dimethylaminomethyl)-1-(p-methoxyphenyl)cyclohexanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73806-45-8

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-6-4-5-11-16(14,18)13-7-9-15(19-3)10-8-13/h7-10,14,18H,4-6,11-12H2,1-3H3

InChI Key

OAWLIWXTBJFNDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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